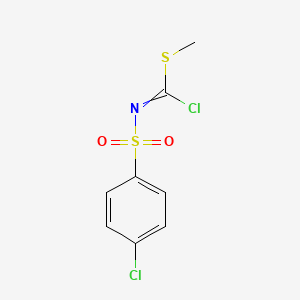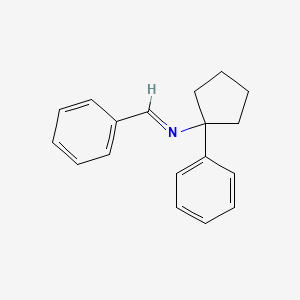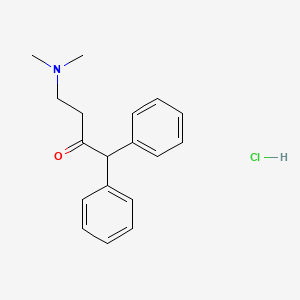
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate is a complex organic compound with a unique structure that includes a chlorobenzene ring, a sulfonyl group, and a carbonochloridimidothioate moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate typically involves multiple steps, starting with the chlorination of benzene to form chlorobenzene. This is followed by sulfonation to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the chlorobenzene ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: Such as bromine and chlorine for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyl (4-chlorobenzene-1-sulfonyl)carbonochloridimidothioate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, while the chloridimidothioate moiety can participate in nucleophilic substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzene-1-sulfonyl chloride: Similar in structure but lacks the carbonochloridimidothioate moiety.
Methyl 4-chlorobenzene-1-sulfonate: Similar but with a different functional group attached to the sulfonyl group.
Propriétés
Numéro CAS |
63752-85-2 |
|---|---|
Formule moléculaire |
C8H7Cl2NO2S2 |
Poids moléculaire |
284.2 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)sulfonyl-1-methylsulfanylmethanimidoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO2S2/c1-14-8(10)11-15(12,13)7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clé InChI |
RVNSWDHYIOKMBY-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
-lambda~5~-phosphane](/img/structure/B14499581.png)



![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)


![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)

